3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-cyclohexyl-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H16N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h7-8,11H,2-6H2,1H3 |
InChI Key |
GSKFRZIGBJRQAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclohexyl 1 Methyl 1h Pyrazol 5 Ol and Analogues
Classical and Contemporary Synthetic Routes to Pyrazol-5-ols
The construction of the pyrazol-5-ol ring system is a well-established area of heterocyclic chemistry. Methodologies have evolved from traditional two-component reactions to more complex and efficient one-pot strategies.
Cyclocondensation Reactions
Cyclocondensation reactions are the cornerstone of pyrazole (B372694) synthesis, typically involving the reaction of a compound containing a hydrazine (B178648) or hydrazine-like moiety with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net This approach is widely used due to the ready availability of starting materials.
The most classic and fundamental method for synthesizing pyrazol-5-ols is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a β-ketoester (a type of 1,3-dicarbonyl compound). nih.govbeilstein-journals.org For the specific synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol, the reaction would proceed between methylhydrazine and a cyclohexyl-containing β-ketoester, namely ethyl 3-cyclohexyl-3-oxopropanoate.
The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazole ring. The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov For instance, when an unsymmetrical diketone reacts with a substituted hydrazine like methylhydrazine, a mixture of two regioisomers can be formed. nih.gov However, careful control of reaction conditions can often favor the formation of one isomer. nih.gov
| Reactant 1 | Reactant 2 | Product | Key Feature |
| Methylhydrazine | Ethyl 3-cyclohexyl-3-oxopropanoate | This compound | Classic Knorr synthesis for the target molecule. |
| Substituted Hydrazines | 1,3-Diketones | Substituted Pyrazoles | A general and versatile method. nih.gov |
| Arylhydrazines | 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Regioisomeric Pyrazoles | Reaction in an acid medium gives good yields and high regioselectivity. nih.gov |
A common variation of the cyclocondensation reaction utilizes ethyl acetoacetate (B1235776), a readily available and versatile 1,3-dicarbonyl compound. orientjchem.orgresearchgate.net The reaction of ethyl acetoacetate with various substituted hydrazines provides a direct route to 3-methyl-pyrazol-5-ol analogues. To synthesize compounds like this compound, a modified β-ketoester where the methyl group of ethyl acetoacetate is replaced by a cyclohexyl group is required.
Alternatively, hydrazides can be employed. For example, the reaction between phenylhydrazine (B124118) and ethyl cyanoacetate (B8463686) can lead to the formation of a pyrazole precursor. researchgate.net One-pot, pseudo three-component reactions involving hydrazine hydrate, ethyl acetoacetate, and various aldehydes have also been developed to create complex pyrazole structures. ekb.egekb.eg
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful and convergent method for constructing the pyrazole ring. nih.gov This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, like an alkyne or an alkene. acs.orgiiardjournals.org
A common strategy involves the reaction of diazo compounds, which can be generated in situ from precursors like N-tosylhydrazones to avoid handling these potentially hazardous reagents, with alkynes. acs.orgorganic-chemistry.org The regioselectivity of this cycloaddition is controlled by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. acs.org For instance, the reaction of a diazoalkane with a terminal alkyne can regioselectively furnish 3,5-disubstituted pyrazoles. acs.org Intramolecular versions of this reaction, using molecules containing both a tosylhydrazone and an alkyne tether, have been developed to create fused polycyclic pyrazoles under mild, transition-metal-free conditions. acs.org
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a highly efficient and atom-economical approach for assembling complex molecules like pyrazol-5-ols. beilstein-journals.orgrsc.org These reactions offer significant advantages over traditional multi-step syntheses by reducing reaction time, waste, and purification steps. nih.gov
One common MCR strategy for pyrazole synthesis involves the in situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine in the same pot. beilstein-journals.orgnih.gov For example, an enolate can react with a carboxylic acid chloride to form a 1,3-diketone, which is then immediately cyclized with a hydrazine to produce a polysubstituted pyrazole. nih.gov Other MCRs might involve the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl acetoacetate), and a hydrazine derivative. researchgate.netmdpi.comtandfonline.com These reactions often proceed through a cascade of reactions, such as Knoevenagel condensation and Michael addition, followed by cyclization and aromatization. mdpi.comnih.gov
| Reaction Type | Reactants | Key Features |
| Three-Component | Aldehydes, 1,3-Dicarbonyls, Diazo compounds | Tandem Knoevenagel condensation and 1,3-dipolar cycloaddition. organic-chemistry.org |
| Four-Component | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine | One-pot synthesis of highly functionalized pyranopyrazoles. researchgate.netnih.gov |
| Three-Component | Ethyl Acetoacetate, Hydrazines, Aldehydes | Can be performed in aqueous media, enhancing the green profile. acs.org |
Green Chemistry Approaches in Pyrazol-5-ol Synthesis
In line with the principles of sustainable development, green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of pyrazol-5-ols has been a fertile ground for the application of these principles. nih.govthieme-connect.com
Key green strategies include:
Solvent-Free Reactions: Conducting reactions without a solvent, often by grinding the reactants together or using microwave irradiation, minimizes waste and avoids the use of toxic organic solvents. researchgate.nettandfonline.comnih.gov One-pot syntheses of pyrazolones have been successfully developed under solvent-free, microwave-assisted conditions, leading to high yields in short reaction times. nih.govmdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.netdergipark.org.trnih.govsemanticscholar.org This technique has been applied to various pyrazole syntheses, including cyclocondensation and multi-component reactions. dergipark.org.trnih.gov
Aqueous Media: Using water as a solvent is a key green approach due to its non-toxic, non-flammable, and inexpensive nature. thieme-connect.comresearchgate.net Numerous MCRs for pyrazole derivatives have been successfully performed in water, sometimes with the aid of catalysts or surfactants to improve solubility. acs.orgthieme-connect.comresearchgate.net
Use of Recyclable Catalysts: Employing catalysts that can be easily recovered and reused improves the sustainability of the process. Examples include magnetic nanoparticle catalysts and various solid-supported acid catalysts. rsc.orgthieme-connect.com
These green methodologies not only reduce the environmental impact of pyrazole synthesis but also often lead to more efficient and economical processes. tandfonline.commdpi.com
| Green Approach | Example Reaction | Advantages |
| Solvent-Free | MCR of aldehyde, malononitrile, ethyl acetoacetate, and hydrazine under grinding. researchgate.net | Reduced waste, simplicity, high efficiency. |
| Microwave-Assisted | One-pot synthesis of pyrazolones from ethyl acetoacetate and hydrazines. nih.govmdpi.com | Rapid reaction times, high yields, energy efficiency. nih.govsemanticscholar.org |
| Aqueous Synthesis | Four-component reaction of aldehydes, ethyl acetoacetate, hydrazine, and malononitrile in water. nih.gov | Environmentally benign, safe, and cost-effective. thieme-connect.com |
Catalyst-Free Methods
The synthesis of pyrazole derivatives can often be accomplished without the need for a catalyst, relying instead on thermal conditions or the inherent reactivity of the substrates. One-pot, catalyst-free methods for synthesizing derivatives like 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have been developed, often utilizing ultrasound irradiation in aqueous ethanol (B145695) to achieve excellent yields in short reaction times. bohrium.comnih.gov For instance, the pseudo-five-component synthesis of aryl-bis-[1H-pyrazol-5-ol-4yl]methanes can be performed efficiently in water under catalyst-free conditions, highlighting a green and straightforward approach. bohrium.com Another example involves a three-component reaction of 5-amino-3-methyl-1-phenylpyrazole, aromatic aldehydes, and dimedone in ethanol under ultrasound irradiation, which also proceeds without a catalyst. bohrium.com These methods are advantageous due to their simplicity, reduced environmental impact, and easy work-up procedures.
Use of Heterogeneous and Nanocatalysts (e.g., ZnO, Ce(SO₄)₂·4H₂O)
To enhance reaction rates, yields, and selectivity, a variety of heterogeneous and nanocatalysts have been employed in the synthesis of pyrazole analogues. These catalysts offer advantages such as high stability, reusability, and ease of separation from the reaction mixture. nih.govresearchgate.nettaylorfrancis.com
Zinc oxide (ZnO) nanoparticles, in particular, have emerged as an efficient, eco-friendly, and reusable catalyst for the one-pot, four-component synthesis of pyranopyrazole derivatives in aqueous media. nih.govresearchgate.netresearchgate.net The use of ZnO nanoparticles leads to excellent product yields in short reaction times, and the catalyst can be recovered and reused without significant loss of activity. nih.govresearchgate.net Similarly, cerium-based catalysts, such as CeO₂/SiO₂, have been used as heterogeneous Lewis acids for the multicomponent synthesis of pyrazolones in water. thieme-connect.com Other nanocatalysts, including magnetic Fe₃O₄ nanoparticles and copper ferrite (B1171679) (CuFe₂O₄), have also proven effective in catalyzing the synthesis of various pyrazole derivatives, often under green conditions like aqueous media or solvent-free grinding. nih.govrsc.orgnih.govnih.gov
| Catalyst | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| ZnO Nanoparticles | Four-component synthesis of pyranopyrazoles | Water, 70°C | Excellent (85-90%) | nih.govresearchgate.netresearchgate.net |
| CeO₂/SiO₂ | Multicomponent synthesis of pyrazolones | Water | Good (85–92%) | thieme-connect.com |
| Fe₃O₄ Nanoparticles | Four-component synthesis of pyranopyrazoles | Water, Room Temp. | Excellent | rsc.org |
| CuFe₂O₄ | Four-component synthesis of pyrano[2,3-c]-pyrazoles | Water, 60°C | Remarkable | rsc.org |
| None (Ultrasound) | Synthesis of bis-pyrazol-5-ols | Aqueous Ethanol, Room Temp. | Excellent (92-99%) | bohrium.com |
Solvent-Free and Aqueous Media Syntheses
In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes for pyrazoles in environmentally benign solvents like water or under solvent-free conditions. thieme-connect.com Aqueous synthesis offers numerous advantages, including low cost, non-toxicity, and simplified workup procedures. mdpi.com Many nanocatalyzed reactions, such as those using ZnO or Fe₃O₄, are performed effectively in water. nih.govrsc.org
Solvent-free reactions, often facilitated by microwave or ultrasound irradiation, provide another green alternative. bohrium.commdpi.com These methods can dramatically reduce reaction times and energy consumption while often improving yields. For example, the synthesis of 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives has been achieved in good to excellent yields under microwave irradiation and solvent-free conditions using ZnO nanoparticles as a catalyst. bohrium.com The synthesis of pyrazole derivatives catalyzed by lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core–shell nanoparticles has also been successfully conducted under solvent-free grinding conditions at room temperature. nih.gov
Regioselectivity and Stereoselectivity in Synthesis
The reaction between an unsymmetrical β-dicarbonyl compound and a substituted hydrazine can potentially yield two different regioisomers. In the synthesis of this compound from ethyl 3-cyclohexyl-3-oxopropanoate and methylhydrazine, the regiochemical outcome depends on which carbonyl group of the diketone undergoes initial condensation with which nitrogen atom of the hydrazine.
Controlling this regioselectivity is a critical aspect of pyrazole synthesis. organic-chemistry.org It has been demonstrated that the choice of solvent can dramatically influence the regioselectivity of the reaction. While traditional solvents like ethanol often lead to mixtures of regioisomers, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can significantly improve the selectivity towards one isomer. acs.orgconicet.gov.ar This effect is attributed to the non-nucleophilic nature of these alcohols, which minimizes competition with the hydrazine for reaction at the more electrophilic carbonyl group. acs.org DFT calculations and 2D NMR techniques have also been used to confirm the regioselectivity of certain pyrazole-forming cycloaddition reactions. rsc.org
Stereoselectivity becomes important in the synthesis of more complex pyrazole derivatives, particularly those with multiple chiral centers. Asymmetric synthesis of pyrazolones and spiropyrazolones has been achieved through organocatalytic domino reactions, yielding products with high diastereoselectivity and enantioselectivity. rwth-aachen.de These methods often involve the nucleophilic addition of pyrazolin-5-ones to various acceptors. rwth-aachen.de
| Diketone | Hydrazine | Solvent | Regioisomeric Ratio | Reference |
|---|---|---|---|---|
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol | ~1:1.3 | acs.org |
| Fluorinated 1,3-diketones | Methylhydrazine | HFIP | Almost exclusively one isomer | acs.orgconicet.gov.ar |
Derivatization Strategies of the this compound Scaffold
The pyrazole scaffold is a versatile platform for further chemical modification, allowing for the introduction of diverse functional groups to modulate its physicochemical and biological properties. scirp.orgmdpi.com
Substitutions at Nitrogen Atoms (N-1, N-2)
The pyrazole ring contains two nitrogen atoms: a pyrrole-like N-1 (if unsubstituted) and a pyridine-like N-2. mdpi.com In N-unsubstituted pyrazoles, the N-1 position is acidic and can be readily deprotonated and subsequently alkylated or arylated. The basic, sp²-hybridized N-2 atom is the typical site of nucleophilic attack in reactions like Michael additions. mdpi.comnih.gov
For a pre-existing N-1 substituted pyrazole like this compound, further substitution is less common but derivatization of pyrazoles at the N-1 position is a key strategy. Methods have been developed for the direct preparation of N-alkyl and N-aryl pyrazoles from primary amines, offering a straightforward route to a wide variety of N-substituted compounds under mild conditions. nih.govacs.org
Functionalization at Carbon Positions (C-3, C-4, C-5)
The carbon atoms of the pyrazole ring also offer sites for functionalization.
C-3 Position: The substituent at the C-3 position (the cyclohexyl group in the target molecule) is typically introduced from the starting β-ketoester. Derivatization at this position often involves synthesizing new analogues with different C-3 substituents. acs.org
C-4 Position: The C-4 position of the pyrazol-5-ol ring is particularly reactive due to the adjacent carbonyl group (in its keto tautomer) and is an active methylene position. It readily undergoes condensation reactions with aldehydes and ketones, most notably in the Knoevenagel condensation. This reactivity is widely exploited to synthesize 4,4'-(arylmethylene)bis(pyrazol-5-ols). nih.gov C-H functionalization reactions, including arylation and thiolation, have also been developed for the C-4 position of 1-aryl-5-pyrazolones. researchgate.net
C-5 Position: The C-5 position is occupied by a hydroxyl group in this compound, which exists in tautomeric equilibrium with the keto form (pyrazolone). This hydroxyl group can be alkylated or acylated. In related 5-aminopyrazoles, the amino group is a key handle for derivatization. It can be readily acylated, sulfonylated, or reacted with isocyanates to form a variety of urea (B33335) and amide derivatives, allowing for the creation of extensive libraries of functionalized pyrazoles. scirp.orgnih.gov
| Position | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| N-1 | Alkylation/Arylation | Primary amines, amination reagents | N-1 substituted pyrazoles | nih.govacs.org |
| C-4 | Knoevenagel Condensation | Aromatic aldehydes | 4,4'-(Arylmethylene)bis(pyrazol-5-ols) | nih.gov |
| C-4 | C-H Arylation | Aryl halides, Pd catalyst | 4-Aryl pyrazolones | researchgate.net |
| C-5 (Amino) | Acylation | Benzoyl chlorides | 5-Amido pyrazoles | nih.gov |
| C-5 (Amino) | Urea formation | Isocyanates | 5-Ureido pyrazoles | nih.gov |
Chemical Reactivity and Transformation Pathways of 3 Cyclohexyl 1 Methyl 1h Pyrazol 5 Ol Derivatives
Electrophilic and Nucleophilic Reactions
The pyrazolone (B3327878) ring possesses both nucleophilic and electrophilic centers, allowing it to participate in a diverse range of reactions. The C4 position of the pyrazolone ring is particularly reactive and susceptible to electrophilic substitution. researchgate.netnih.gov This reactivity is a key feature in the functionalization of the pyrazolone core.
Electrophilic substitution reactions at the C4 position are a common strategy for introducing various substituents onto the pyrazolone ring. For instance, the reaction of 5-hydroxy-3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole with electrophiles occurs exclusively at the C4 atom of the five-membered ring. researchgate.net
The pyrazolone nucleus also contains nucleophilic sites, such as the nitrogen atoms and the exocyclic oxygen, which can participate in reactions with electrophiles. The reactivity of these sites can be influenced by the tautomeric form of the pyrazolone. Pyrazolin-5-ones can exist in three tautomeric forms, and the N1-unsubstituted derivatives are suitable substrates for aza-Michael addition reactions. rwth-aachen.de Furthermore, the hydroxyl group in the enol form of pyrazol-5-ols can undergo reactions with various electrophiles.
The interplay of nucleophilic and electrophilic character is fundamental to the synthetic utility of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol derivatives, providing pathways for the synthesis of a wide range of functionalized molecules.
Annulation and Ring-Forming Reactions
The inherent reactivity of the pyrazolone scaffold of this compound derivatives makes them excellent precursors for the construction of fused heterocyclic systems through annulation and ring-forming reactions. These reactions lead to the formation of polycyclic structures with diverse biological and chemical properties.
The synthesis of fused pyrazole (B372694) systems is a significant area of research, with numerous methods developed for the construction of these complex molecules.
Pyrazoloquinazolines: These compounds can be synthesized through various strategies, often involving the reaction of a pyrazole derivative with a suitable quinoline (B57606) precursor. One common method is the Friedländer condensation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, such as a pyrazolone. mdpi.com The reaction of 5-aminopyrazoles with various reagents is a versatile route to pyrazolo[1,5-a]quinazolines. mdpi.com For example, heating a mixture of a 5-aminopyrazole with an enaminone in glacial acetic acid can yield N-aryl-pyrazolo[1,5-a]quinazolines. mdpi.com
Pyrazolopyrazoles: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of pyrazolopyrazoles, can be achieved from pyrazole precursors. For instance, 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one can be reacted with hydrazonoyl halides to prepare novel pyrazolo[3,4-d]-pyrimidine derivatives. nih.gov
Furo[2,3-c]pyrazoles: An efficient method for the construction of the 2H-furo[2,3-c]pyrazole ring system involves a silver(I) ion-mediated ring-closure reaction of 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles. nih.gov These precursors can be prepared via a Pd-catalyzed Sonogashira coupling of 4-iodopyrazol-3-ol with terminal alkynes. nih.gov
The following table summarizes some of the key reactions for the synthesis of fused pyrazole systems:
| Fused System | Reaction Type | Key Precursors | Reference |
|---|---|---|---|
| Pyrazoloquinazolines | Friedländer Condensation | o-aminoaryl aldehydes/ketones and pyrazolones | mdpi.com |
| Pyrazolo[1,5-a]quinazolines | Reaction with Enaminones | 5-Aminopyrazoles and enaminones | mdpi.com |
| Pyrazolo[3,4-d]pyrimidines | Reaction with Hydrazonoyl Halides | 2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one and hydrazonoyl halides | nih.gov |
| Furo[2,3-c]pyrazoles | Silver(I)-mediated Cyclization | 4-Alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles | nih.gov |
In addition to fused systems, pyrazolone derivatives can be utilized in the synthesis of spiro and bridged structures. Spiro compounds contain two rings connected by a single common atom, while bridged compounds have two rings sharing two or more common atoms.
A highly stereoselective synthesis of spiropyrazolones can be achieved through a three-component organocatalytic Michael/Michael/aldol reaction of aliphatic aldehydes, enals, and α,β-unsaturated pyrazolones. mdpi.com This domino sequence can lead to the formation of spiropyrazolonecyclohexenes bearing multiple contiguous stereocenters.
Oxidative and Reductive Transformations
The pyrazolone ring and its substituents can undergo a variety of oxidative and reductive transformations, providing pathways to novel derivatives with modified electronic and structural properties.
A notable oxidative transformation is the dehydrogenative coupling of pyrazol-5-amines to form azopyrrole derivatives. nih.gov This reaction can be controlled by the catalytic system to selectively install different functional groups. For instance, using an iodine-catalyzed system with tert-butyl hydroperoxide (TBHP) as the oxidant leads to the simultaneous installation of a C-I bond and an N-N bond through intermolecular iodination and oxidation. nih.gov Alternatively, a copper-catalyzed oxidative coupling of pyrazol-5-amines directly yields azopyrroles. nih.gov
These oxidative coupling reactions demonstrate the ability to form new carbon-heteroatom and heteroatom-heteroatom bonds under mild conditions, expanding the chemical space accessible from pyrazolone precursors.
Metal Complexation and Coordination Chemistry
Pyrazolone derivatives, including this compound, are excellent ligands for the formation of metal complexes due to the presence of multiple coordination sites. The nitrogen atoms of the pyrazole ring and the exocyclic oxygen atom can all participate in binding to metal ions. The coordination chemistry of pyrazolones has been extensively studied, revealing a wide range of coordination modes and complex geometries. researchgate.netpen2print.org
The versatility of pyrazole-based ligands allows for the formation of various coordination compounds with different functionalizations. researchgate.net Metal complexes derived from pyrazole have attracted considerable interest due to their potential applications in catalysis and the pharmaceutical industry. ajgreenchem.com The coordination bonds between transition metal ions and heterocyclic ligands containing nitrogen atoms have proven to be useful for the construction of solid-state architectures. ajgreenchem.com
Pyrazolone-based ligands can act as bidentate or polydentate ligands, depending on the substituents and the reaction conditions. The formation of Schiff bases from pyrazolones can lead to extended conjugated systems and more stable moieties with additional coordination sites. researchgate.net
The following table provides examples of metal complexes formed with pyrazolone-based ligands:
| Metal Ion | Ligand Type | Potential Geometry | Reference |
|---|---|---|---|
| Co(II), Ni(II), Cu(II), Zn(II) | 2-Pyrazoline derivatives | Various | ajgreenchem.com |
| Cr(III), Co(II), Ni(II), Cu(II) | 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone | Octahedral | uobaghdad.edu.iq |
| Cd(II) | 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone | Tetrahedral | uobaghdad.edu.iq |
The ability of this compound derivatives to form stable complexes with a variety of metal ions highlights their importance in coordination chemistry and opens up possibilities for the development of new materials and catalysts.
Tautomerism and Conformational Analysis of 3 Cyclohexyl 1 Methyl 1h Pyrazol 5 Ol
Identification of Principal Tautomeric Forms (OH, CH, NH)
For 3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol, the three potential tautomeric forms are the aromatic this compound (OH form), and two non-aromatic pyrazolone (B3327878) structures, 3-cyclohexyl-1-methyl-1,2-dihydro-3H-pyrazol-5-one (NH form) and 3-cyclohexyl-1-methyl-1H-pyrazol-5(4H)-one (CH form). The relative stability of these forms is dictated by a delicate balance of electronic and steric effects, as well as solvent interactions. Generally, the stability order is found to be CH > NH > OH, though this can be altered by substituents. cdnsciencepub.com Electron-donating groups at the C-3 position, like the cyclohexyl group, have been noted to shift the equilibrium towards the CH form. cdnsciencepub.com
Principal Tautomeric Forms of this compound
| Tautomer Name | Structure | Key Features |
| OH Form | This compound | Aromatic pyrazole (B372694) ring, hydroxyl group at C5. |
| NH Form | 3-cyclohexyl-1-methyl-1,2-dihydro-3H-pyrazol-5-one | Carbonyl group at C5, proton on N2. |
| CH Form | 3-cyclohexyl-1-methyl-1H-pyrazol-5(4H)-one | Carbonyl group at C5, two protons at C4. |
Spectroscopic Characterization of Tautomeric Equilibrium
Spectroscopic methods are instrumental in identifying and quantifying the different tautomers present in a sample. NMR, IR, and UV-Vis spectroscopy each provide unique insights into the tautomeric equilibrium.
NMR spectroscopy is a powerful tool for studying tautomerism. rsc.org In many instances, the proton exchange between tautomers is rapid at room temperature, resulting in averaged signals in the NMR spectrum. However, by using low-temperature NMR, it is often possible to slow down the exchange rate sufficiently to observe distinct signals for each tautomer, allowing for their quantification through signal integration. fu-berlin.de
For 1-substituted pyrazol-3-ols, the OH-form is often found to be predominant in various solvents. nih.gov The chemical shifts of the pyrazole ring protons and carbons are particularly sensitive to the tautomeric form. For instance, in the OH-tautomer of 1-phenyl-1H-pyrazol-3-ol, the pyrazole H-5 proton appears at δ 7.67 ppm in CDCl3, while the H-4 proton is at δ 5.92 ppm. nih.gov In contrast, the N-methyl "fixed" NH-form shows a significant downfield shift for the pyrazole C-5. nih.gov
Predicted 13C NMR Chemical Shifts for Tautomers of Pyrazol-5-ones
| Tautomer | C3 | C4 | C5 |
| OH Form | ~150 ppm | ~102-108 ppm | ~141 ppm |
| NH Form | ~156 ppm | ~99 ppm | ~128 ppm |
| CH Form | Varies | Varies | Varies |
Note: The values are based on data for analogous compounds and may vary for this compound. cdnsciencepub.comfu-berlin.denih.gov
IR spectroscopy can provide evidence for the presence of different tautomers through their characteristic vibrational frequencies. The OH form will exhibit a distinct O-H stretching band, while the NH and CH forms will show N-H and C=O stretching bands, respectively. For example, the FTIR spectrum of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate shows a prominent OH stretching vibration at 3204 cm-1 and an ester carbonyl peak at 1728 cm-1. nist.gov
UV-Vis spectroscopy can also be used to distinguish between tautomers, as their different electronic structures will lead to different absorption maxima. Compounds existing in two tautomeric forms may show two distinct absorption maxima. cdnsciencepub.com The solvent can influence the position of these maxima, reflecting the shift in the tautomeric equilibrium. physchemres.org
Factors Influencing Tautomeric Distribution
The tautomeric equilibrium of pyrazol-5-ones is sensitive to both the surrounding environment and the intrinsic properties of the molecule.
The polarity and hydrogen-bonding capabilities of the solvent play a significant role in determining the predominant tautomeric form. researchgate.net In nonpolar solvents, pyrazol-3-ols can exist as dimers of the OH-form, stabilized by intermolecular hydrogen bonds. nih.gov In strong acceptor solvents like DMSO, these hydrogen bonds are disrupted, leading to the presence of monomers. nih.gov For some pyrazolones, a change in solvent can dramatically alter the tautomeric equilibrium, with one form predominating in one solvent and another form in a different solvent. cdnsciencepub.com
The electronic nature of substituents on the pyrazole ring has a pronounced effect on tautomerism. Electron-donating groups at the C3 position tend to favor the CH form. cdnsciencepub.com The cyclohexyl group at the C3 position in the title compound is an electron-donating alkyl group, which would be expected to stabilize the CH tautomer.
Steric effects also play a role. Bulky substituents at the C3 position can influence the conformation of the molecule and may favor certain tautomers to minimize steric hindrance. nih.gov The bulky cyclohexyl group could sterically favor the formation of dimeric structures in the solid state. nih.gov
Temperature and Concentration Dependencies
The equilibrium between the tautomers of pyrazolone derivatives is significantly dependent on both temperature and concentration. researchgate.net These factors can shift the balance between the different tautomeric forms, which can be observed using spectroscopic methods like NMR. bohrium.comnih.gov
Temperature Effects: Changes in temperature can alter the tautomeric equilibrium constant. For many pyrazole systems, low-temperature NMR spectroscopy is a crucial technique to slow the rate of proton exchange between tautomers, allowing for the individual signals of each form to be resolved and quantified. fu-berlin.de While specific thermodynamic data for this compound is not available, it is a general principle that an increase in temperature often leads to complete decomposition in related pyrazolone reactions, indicating that temperature is a critical and sensitive variable. clockss.org
Concentration Effects: The concentration of the compound in a solution can influence the tautomeric equilibrium, particularly in nonpolar solvents. At higher concentrations, intermolecular hydrogen bonding can favor the formation of dimers, which may stabilize one tautomeric form over another. mdpi.comnih.gov For instance, studies on 1-phenyl-1H-pyrazol-3-ol show it exists predominantly as dimeric pairs in nonpolar solvents, while in polar solvents like DMSO, monomers are more common. mdpi.comnih.gov This suggests that for this compound, the ratio of tautomers could shift with varying concentrations, especially in solvents where self-association is possible.
A hypothetical representation of how temperature and concentration might influence the tautomeric equilibrium is presented in the table below. Note that this is illustrative and not based on experimental data for this specific compound.
| Condition | Dominant Tautomeric Form (Hypothetical) | Primary Interaction | Rationale |
|---|---|---|---|
| Low Temperature, High Concentration (in nonpolar solvent) | NH-form Dimer | Intermolecular H-Bonding | Lower temperatures and higher concentrations favor self-association, potentially stabilizing the NH-form through dimeric structures. |
| High Temperature, Low Concentration | OH-form Monomer | Intramolecular H-Bonding / Solvation | Higher temperatures can disrupt intermolecular forces, and low concentrations reduce the likelihood of dimer formation, favoring solvated or intramolecularly bonded monomers. |
| Low Concentration (in polar, H-bond accepting solvent) | OH-form Monomer | Solvent-Solute H-Bonding | Polar solvents can form hydrogen bonds with the solute, disrupting self-association and potentially stabilizing the OH-form. mdpi.com |
Intramolecular Hydrogen Bonding and its Role in Tautomer Stability
Intramolecular hydrogen bonding (IHB) is a critical factor in determining the stability of tautomers in many organic molecules, including pyrazole derivatives. mdpi.com An IHB is formed when a hydrogen atom is shared between two electronegative atoms within the same molecule, often leading to the formation of a stable quasi-ring structure.
The strength and existence of such a bond would depend on the geometry of the molecule and the electronic properties of the substituents. The bulky cyclohexyl group at the C3 position could influence the conformation of the molecule, potentially affecting the optimal alignment for IHB formation.
Spectroscopic and Structural Elucidation of 3 Cyclohexyl 1 Methyl 1h Pyrazol 5 Ol Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netmdpi.comsemanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including pyrazole (B372694) derivatives. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insight into the molecular structure. For N-substituted pyrazoles, multinuclear NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, are routinely employed to establish their structure unambiguously. researchgate.netsemanticscholar.org
¹H NMR: In the ¹H NMR spectrum of a 3-cyclohexyl-1-methyl-1H-pyrazol-5-ol derivative, the proton signals appear in distinct regions. The protons of the cyclohexyl group typically resonate as a series of multiplets in the upfield region (δ 1.0-2.5 ppm). The N-methyl group protons appear as a sharp singlet, often around δ 3.4-3.8 ppm. nih.gov The single proton on the pyrazole ring (H-4) is expected to appear as a singlet in the aromatic region, generally between δ 5.4 and 6.0 ppm. nih.govrsc.org The hydroxyl proton (-OH) signal can be broad and its chemical shift is variable, depending on concentration and solvent.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The N-methyl carbon gives a signal around δ 34-36 ppm. nih.gov The carbons of the cyclohexyl ring appear in the aliphatic region (δ 25-45 ppm). The pyrazole ring carbons show characteristic shifts: C4 is typically found around δ 85-107 ppm, while the substituted C3 and C5 carbons resonate further downfield (e.g., C3 > 145 ppm, C5 > 150 ppm), reflecting their chemical environment within the heterocyclic ring. nih.govrsc.org
¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly useful for distinguishing between the two nitrogen atoms in the pyrazole ring. In N-substituted pyrazoles, the "pyrrole-type" nitrogen (N1, bonded to the methyl group) is significantly more shielded than the "pyridine-type" nitrogen (N2). researchgate.net The chemical shift of the N1 atom typically falls in the range of -178 to -188 ppm, while the N2 atom resonates about 100 ppm downfield, between -76 and -81 ppm. researchgate.net This clear distinction allows for unambiguous assignment. researchgate.net
Table 1: Representative NMR Chemical Shift Data for this compound Scaffolds
| Atom | Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity / Remarks |
|---|---|---|---|
| H-4 (Pyrazole) | ¹H | 5.4 - 6.0 | Singlet |
| N-CH₃ | ¹H | 3.4 - 3.8 | Singlet |
| Cyclohexyl | ¹H | 1.0 - 2.5 | Multiplets |
| OH | ¹H | Variable | Broad singlet |
| C-4 (Pyrazole) | ¹³C | 85 - 107 | |
| C-3, C-5 (Pyrazole) | ¹³C | >145 | Quaternary |
| N-CH₃ | ¹³C | 34 - 36 | |
| Cyclohexyl | ¹³C | 25 - 45 | |
| N-1 | ¹⁵N | -178 to -188 | "Pyrrole-type" |
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.comrsc.orgrsc.org
COSY (Correlation Spectroscopy): This proton-proton correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For a this compound derivative, COSY would be critical for tracing the connectivity of the protons within the cyclohexyl ring spin system. rsc.org
HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduustc.edu.cn HSQC is used to definitively assign the carbon signals for each protonated position, such as the N-methyl group, the pyrazole H-4/C-4 pair, and each CH and CH₂ group within the cyclohexyl moiety. ustc.edu.cn
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.eduustc.edu.cn This technique is invaluable for connecting different fragments of the molecule. For instance, HMBC would show correlations from the N-methyl protons to the pyrazole ring carbons (C5 and the N1-substituted carbon), and from the cyclohexyl protons (at the point of attachment) to the C3 carbon of the pyrazole ring, confirming the substitution pattern. rsc.org
Mass Spectrometry (MS and LC/MS) for Molecular Weight and Fragmentation Analysisresearchgate.netresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com Liquid chromatography-mass spectrometry (LC/MS) is often used for the analysis of pyrazole derivatives, allowing for separation from a mixture prior to mass analysis. nih.govresearchgate.net
For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. The fragmentation of pyrazole rings is complex and can involve rearrangements. researchgate.netresearchgate.net Key fragmentation pathways for this specific molecule would likely include:
Loss of the cyclohexyl group: A prominent fragmentation would be the cleavage of the bond between the pyrazole ring and the cyclohexyl substituent, leading to a fragment corresponding to the loss of a C₆H₁₁ radical.
Ring Cleavage: Pyrazole rings can undergo cleavage through the expulsion of stable neutral molecules like N₂ or HCN. researchgate.net
Loss of Methyl Group: Fragmentation involving the loss of the N-methyl group (a loss of 15 amu) is also a possible pathway.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragmentation Event | Lost Fragment | Resulting Ion Structure |
|---|---|---|
| Alpha-cleavage | •C₆H₁₁ (Cyclohexyl radical) | [M - 83]⁺ |
| Ring fragmentation | N₂ | [M - 28]⁺ |
| Ring fragmentation | HCN | [M - 27]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identificationmdpi.commdpi.com
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present. mdpi.com For this compound, the IR spectrum would exhibit characteristic absorption bands. mdpi.com The presence of a broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations from the cyclohexyl and methyl groups would appear just below 3000 cm⁻¹. The region between 1400-1650 cm⁻¹ would contain characteristic stretching vibrations for the C=N and C=C bonds of the pyrazole ring. mdpi.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Alkane (Cyclohexyl, Methyl) | C-H Stretch | 2850 - 2960 |
| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1650 |
| N-Methyl | C-H Bend | ~1450 |
X-ray Crystallography for Solid-State Structural Determinationnih.govresearchgate.net
In the crystal structure of this related compound, the cyclohexane (B81311) ring adopts a stable chair conformation. nih.gov The pyrazole ring is nearly planar. A key feature in the solid state is the formation of intermolecular hydrogen bonds. For instance, pairs of pyrazolone (B3327878) molecules can form inversion dimers through N—H⋯O hydrogen bonds. nih.gov In a crystal of this compound, similar O-H⋯N hydrogen bonds would be expected to play a crucial role in defining the crystal packing.
Table 4: Representative Crystal Data for a Related Pyrazole Derivative (5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.4959 (3) |
| b (Å) | 6.2497 (1) |
| c (Å) | 13.9268 (3) |
| β (°) | 112.782 (1) |
| Volume (ų) | 1083.02 (4) |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods are essential for distinguishing between enantiomers and determining the absolute configuration of a chiral compound. saschirality.org
The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, chiroptical spectroscopy would become a highly relevant and powerful tool for the characterization of its chiral derivatives. Chirality could be introduced into the molecule in several ways:
Substitution on the Cyclohexyl Ring: Introducing a substituent at any position on the cyclohexyl ring other than C1 or C4 would create one or more stereocenters.
Chiral Substituents: Attaching a chiral group elsewhere on the pyrazole scaffold.
For such chiral derivatives, comparing experimentally measured CD spectra with those predicted by quantum chemical calculations would allow for the unambiguous assignment of the absolute configuration of the stereocenters. saschirality.org
Computational and Theoretical Chemistry Studies of 3 Cyclohexyl 1 Methyl 1h Pyrazol 5 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and properties of molecules. eurasianjournals.com These methods are broadly applied to pyrazole (B372694) derivatives to understand their geometry, stability, and reactivity.
Ab Initio and Density Functional Theory (DFT) Studies on Molecular Geometry
Density Functional Theory (DFT) is a widely used computational method for investigating the structural properties of molecules. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or higher, are employed to determine the most stable geometric conformation. nih.govnih.gov These studies optimize the molecular geometry to find the lowest energy state, providing precise predictions of bond lengths, bond angles, and dihedral angles. kbhgroup.in
For a molecule like 3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol, DFT studies would reveal the planarity of the pyrazole ring and the preferred conformation of the cyclohexyl substituent, which is typically a chair conformation. The orientation of the cyclohexyl ring relative to the pyrazole core is crucial for its interaction with other molecules. Studies on similar pyrazolone (B3327878) structures have successfully compared DFT-predicted geometries with experimental data from X-ray diffraction, often showing a high degree of correlation. figshare.com For instance, in a study of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), the pyrazole and pyridyl rings were found to be nearly coplanar, a structural detail confirmed by DFT calculations. nih.gov Such analyses confirm the reliability of the computational models for predicting the three-dimensional structure of these compounds. figshare.com
Table 1: Representative Predicted Geometrical Parameters for a Pyrazole Ring using DFT Note: This table is illustrative, based on typical values for pyrazole derivatives, as specific data for this compound is not available.
| Parameter | Typical Predicted Value (Å or °) | Computational Method |
|---|---|---|
| N1-N2 Bond Length | ~1.36 Å | B3LYP/6-311G(d,p) |
| N2-C3 Bond Length | ~1.33 Å | B3LYP/6-311G(d,p) |
| C3-C4 Bond Length | ~1.42 Å | B3LYP/6-311G(d,p) |
| C4-C5 Bond Length | ~1.38 Å | B3LYP/6-311G(d,p) |
| C5-N1 Bond Length | ~1.37 Å | B3LYP/6-311G(d,p) |
| N1-N2-C3 Bond Angle | ~112° | B3LYP/6-311G(d,p) |
Prediction of Spectroscopic Parameters
DFT calculations are also highly effective for predicting spectroscopic parameters, which can be compared with experimental data for structural validation. kbhgroup.in Theoretical calculations can generate predicted ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies for IR spectroscopy. researchgate.net
For pyrazole derivatives, studies have shown a strong correlation between predicted and experimental spectra. figshare.com Time-dependent DFT (TD-DFT) can be used to predict UV-Visible absorption spectra, providing information on electronic transitions within the molecule. kbhgroup.in The calculated vibrational frequencies from DFT are often scaled to correct for systematic errors, resulting in excellent agreement with experimental FT-IR spectra. kbhgroup.in Similarly, NMR chemical shifts are calculated and compared to experimental values, aiding in the correct assignment of signals. researchgate.net Such computational analyses provide a deeper understanding of the molecule's electronic environment and confirm its synthesized structure. figshare.comresearchgate.net
In Silico Screening and Molecular Docking Studies for Target Interactions
In silico techniques are crucial in drug discovery for identifying potential biological targets and predicting how a ligand might interact with them. These methods save significant time and resources compared to traditional high-throughput screening. chemmethod.com
Ligand-Protein Binding Prediction (e.g., Enzyme Active Sites, Receptor Pockets)
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is widely applied to pyrazole derivatives to screen for potential inhibitors of various enzymes, such as kinases and proteases, which are often implicated in diseases like cancer. nih.govmdpi.com
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov A library of compounds, including pyrazole derivatives, is then computationally "docked" into the active site of the protein. ijpbs.com The software calculates a binding energy or docking score, which estimates the binding affinity between the ligand and the protein. nih.gov Lower binding energies typically indicate a more favorable interaction. nih.gov
These studies also reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. researchgate.net For example, docking studies on pyrazole derivatives as potential inhibitors for targets like cyclin-dependent kinases (CDKs) or vascular endothelial growth factor receptor (VEGFR-2) have identified key interactions that are crucial for their inhibitory activity. nih.gov For this compound, the cyclohexyl group would likely engage in hydrophobic interactions, while the pyrazole ring's nitrogen and oxygen atoms could act as hydrogen bond donors or acceptors.
Table 2: Example Molecular Docking Results for Pyrazole Derivatives Against Kinase Targets Note: This table presents representative data from studies on various pyrazole derivatives to illustrate typical findings.
| Compound Class | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 1H-Pyrazole Derivative | VEGFR-2 (2QU5) | -10.09 | Not specified nih.gov |
| 1H-Pyrazole Derivative | Aurora A (2W1G) | -8.57 | Not specified nih.gov |
| Pyrazole Derivative | CDK8 | Not specified | Not specified chemmethod.com |
| Pyrazole Derivative | CDC7 Kinase (4F9C) | -5.42 | Glu66 nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another powerful in silico tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. acs.org
For pyrazole-containing compounds, pharmacophore models have been successfully developed based on a set of known active molecules. nih.gov These models are then used as 3D queries to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of new and structurally diverse compounds that possess the key features required for biological activity but may have different core structures. nih.gov Virtual screening campaigns targeting enzymes like proteasomes or kinases have successfully identified novel pyrazole-based inhibitors. chemmethod.comnih.gov This approach accelerates the discovery of new lead compounds for further development. nih.gov
Investigation of Biological Activities and Mechanisms of Action for Pyrazol 5 Ol Derivatives Excluding Clinical Human Trials
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyrazol-5-ol derivatives, SAR studies have elucidated the roles of different substituents on the pyrazole (B372694) core.
The presence of specific alkyl groups, such as cyclohexyl and methyl, at various positions on the pyrazole ring significantly modulates the activity of the derivatives. The lipophilicity and steric bulk of these substituents are key determinants of their interaction with biological targets.
For instance, in the context of p38 MAP kinase inhibition, a lipophilic group at the C-3 position (analogous to the C-5 position in other naming conventions) of the pyrazole ring has been shown to have important hydrophobic binding interactions with the protein. A comparison of a cyclohexyl derivative with a tert-butyl derivative indicated a strong preference for a tertiary group for optimal activity. The relatively poor activity of compounds with less bulky or less lipophilic substituents at this position suggests that a substantial, non-polar group like cyclohexyl is favorable for binding within certain enzyme active sites.
The methyl group, particularly when attached to the N1 nitrogen of the pyrazole ring, also plays a critical role. In N-pyrazole, N'-aryl ureas designed as p38 MAP kinase inhibitors, the replacement of a methyl group at the N-position with a phenyl group resulted in a 40-fold improvement in binding potency. This highlights that while a small alkyl group like methyl is a common feature, modifications at the N1 position can dramatically influence the inhibitory activity, suggesting this position is sensitive to steric and electronic effects.
In the development of pyrazole urea-based inhibitors for p38 MAP kinase, it was observed that neither of the nitrogen atoms on the pyrazole ring participated in specific hydrogen-bonding interactions with the kinase. However, the groups attached to the ring were crucial. A large lipophilic group at the C-5 position was found to be critical for engaging a key hydrophobic pocket within the enzyme.
Similarly, modifications at the N1 position are pivotal. In the design of pyrano[2,3-c]pyrazoles as p38 MAP kinase inhibitors, derivatives featuring a phenyl group at the N1 nitrogen atom exhibited a higher binding affinity compared to those without this substitution. acs.org The pyrazole scaffold has been identified as a privileged structure in the development of numerous protein kinase inhibitors, with substitutions at N1 and other positions being key to achieving potency and selectivity. mdpi.com For instance, in the development of Aurora kinase inhibitors, replacing a benzene (B151609) ring with a pyrazole moiety afforded potent and less lipophilic compounds with improved drug-like properties. mdpi.com
In Vitro and Cellular Studies
In vitro and cellular assays are essential for characterizing the biological activity of compounds at a molecular and cellular level. For pyrazol-5-ol derivatives, these studies have predominantly focused on their ability to inhibit various enzymes.
Enzymatic assays have been instrumental in identifying and characterizing pyrazole derivatives as potent inhibitors of several key enzyme families, particularly kinases and viral enzymes.
Pyrazole derivatives have emerged as a significant class of kinase inhibitors, targeting a variety of kinases involved in cell signaling and proliferation. nih.gov The pyrazole ring serves as a versatile scaffold for designing inhibitors that can target the ATP-binding site or allosteric sites of these enzymes. mdpi.com
Epidermal Growth Factor Receptor Kinase (EGFRK): Numerous fused and unfused pyrazole derivatives have been synthesized and evaluated as EGFR inhibitors. researchgate.netfrontiersin.org One study reported a pyrazole derivative, compound 4a, with an IC₅₀ value of 0.31 ± 0.008 μM against EGFR, which was comparable to the reference drug erlotinib (B232) (IC₅₀ = 0.11 ± 0.008 μM). nih.govresearchgate.net Another series of N-phenyl pyrazoline derivatives also demonstrated EGFR inhibition, leading to suppressed aggressiveness in cervical cancer cells. nih.gov
p38 MAP Kinase: Pyrazole urea-based compounds have been extensively studied as potent inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses. nih.gov These inhibitors function by binding to an allosteric site, stabilizing a conformation of the kinase that is incompatible with ATP binding. The clinical candidate BIRB 796 emerged from this class of compounds. nih.gov Fused pyrazole systems, such as pyrazolo[1,5-a]pyridines, have also been developed as p38 kinase inhibitors. nih.gov
Janus Kinase 3 (JAK3): Pyrazolopyrimidine derivatives have been identified as potent and selective inhibitors of JAK3, a target for autoimmune diseases. frontiersin.org Bipyrazole derivatives have also been developed that modulate the activity of Janus kinases (JAKs) for the treatment of inflammatory and autoimmune disorders. google.com
C-abl Kinase: Pyrazole-based compounds have been reported as inhibitors of Bcr-Abl kinase, a target for chronic myeloid leukemia (CML). nih.gov The diarylamide moiety from known Bcr-Abl inhibitors was incorporated into a pyrazole structure, resulting in a compound with an IC₅₀ value of 14.2 nM against the Bcr-Abl kinase. nih.gov
Colony-Stimulating Factor 1 Receptor (CSF1R): Pyrazole derivatives have been investigated as inhibitors of CSF1R, a receptor tyrosine kinase involved in the regulation of macrophages and implicated in cancer. researchgate.net Pharmacological inhibition of CSF1R is a promising antitumor strategy. nih.gov Orally active and selective CSF1R inhibitors have been discovered through the optimization of a multi-targeting kinase inhibitor containing a 7-aminoquinazoline scaffold, leading to compounds with potent CSF1R activity (IC₅₀ = 0.53 nM). acs.org
Table 1: Kinase Inhibition by Pyrazole Derivatives This table is interactive. You can sort and filter the data.
| Compound/Series | Target Kinase | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 4a | EGFR | 0.31 | nih.govresearchgate.net |
| Erlotinib (Reference) | EGFR | 0.11 | nih.govresearchgate.net |
| Fused Pyrazole 3 | EGFR | 0.06 | frontiersin.org |
| Fused Pyrazole 9 | VEGFR-2 | 0.22 | frontiersin.org |
| Pyrazole-Indole Hybrid 7a | CDK-2 | - | nih.gov |
| Pyrazole-Indole Hybrid 7b | CDK-2 | - | nih.gov |
| BIRB 796 (Pexmetinib) | p38 MAPK | - | mdpi.comnih.gov |
| Pyrazole Diarylamide 10 | Bcr-Abl | 0.0142 | nih.gov |
| BPR1R024 | CSF1R | 0.00053 | acs.org |
| Pyrazolopyrimidine | JAK3 | 0.0001 | frontiersin.org |
The pyrazole scaffold has been utilized in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.gov Structure-based optimization led to the discovery of pyrazolo[3,4-c]pyridazine NNRTIs that are effective against wild-type and NNRTI-resistant viral strains. nih.gov
More recently, research has focused on inhibiting the ribonuclease H (RNase H) function of HIV reverse transcriptase. Pyrrolyl-pyrazole carboxylic acids have been developed as non-diketo acid inhibitors of HIV-1 RNase H. nih.gov One of the most potent compounds from this series, 11b, inhibited RNase H with an IC₅₀ of 0.27 μM, demonstrating high selectivity for RNase H over integrase. nih.gov
Table 2: HIV Reverse Transcriptase Inhibition by Pyrazole Derivatives This table is interactive. You can sort and filter the data.
| Compound/Series | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Pyrrolyl–pyrazole 11b | HIV-1 RNase H | 0.27 | nih.gov |
| Pyrazolo[3,4-c]pyridazines | HIV-1 RT (NNRTI) | - | nih.gov |
Enzymatic Inhibition Assays
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are enzymes that regulate cellular levels of cyclic nucleotides, such as cAMP and cGMP, making them important therapeutic targets. lbl.gov Pyrazol-5-ol derivatives, particularly those with a pyrazolo[4,3-d]pyrimidin-7-one core structure, have been investigated as PDE inhibitors.
In a study of sildenafil (B151) analogues, which are known PDE5 inhibitors, new derivatives were synthesized with an N-acylamido group on the phenyl ring. nih.gov Enzyme assays revealed that these compounds exhibited higher PDE5 inhibitory activities than sildenafil. nih.gov The potency was influenced by the nature of the substituent; for instance, the introduction of a branched cyclohexyl group resulted in a decrease in potency compared to a linear N-butyrylamido group. nih.gov Conversely, another study on 1,3,5-trisubstituted pyrazoline derivatives, developed from the selective COX-2 inhibitor celecoxib, showed that the non-planar pyrazoline core was crucial for enhancing PDE5 inhibition. nih.gov These findings underscore the structural sensitivity of the pyrazole scaffold in designing selective PDE inhibitors.
Additionally, dihydropyranopyrazole derivatives have been identified as potent inhibitors of PDE2, an enzyme implicated in Alzheimer's disease. mdpi.com High-throughput virtual screening led to the discovery of a hit compound, which was subsequently optimized to yield derivatives with significantly improved PDE2 inhibitory activity. mdpi.com
Receptor Binding and Modulation Studies
Pyrazol-5-ol derivatives have been shown to interact with various receptors, demonstrating both antagonistic and agonistic activities.
Benzodiazepine (B76468)/Adenosine (B11128) Receptors : A series of isochromeno[4,3-c]pyrazol-5(1H)-one derivatives were evaluated for their ability to bind to benzodiazepine receptors in bovine brain membranes. nih.gov The study found that the substitution pattern on the pyrazole structure significantly influenced receptor affinity, with the most active compound showing a 54% inhibition of [3H]flunitrazepam binding. nih.gov Furthermore, pyrazolo-triazolo-pyrimidine derivatives have been identified as potent antagonists for adenosine receptors (ARs), particularly the A2A and A3 subtypes. nih.govresearchgate.net Structure-activity relationship studies have been crucial in developing selective antagonists for these receptors. nih.gov
A3 Adenosine Receptor (A3AR) : The A3AR is a target for inflammatory diseases and cancer. unife.it Ligands for A3AR have been developed with modifications to the N6 and C2 positions of the adenine (B156593) ring and the ribose moiety to enhance potency and selectivity. nih.gov However, the pharmacology of A3AR ligands can be species-dependent, with some compounds acting as agonists in one species and antagonists in another, which is a critical consideration in drug development. nih.gov
Neuropeptide Y (NPY) Y5 Receptor : Arylpyrazole derivatives have been synthesized and evaluated as antagonists for the Neuropeptide Y5 receptor, a target for anti-obesity treatments. nih.govnih.gov One novel derivative demonstrated good binding affinity and antagonistic activity, effectively inhibiting food intake in animal models. nih.gov In neuroblastoma cells, the NPY/Y5 receptor pathway was found to stimulate cell motility, an effect that was blocked by a Y5R antagonist. frontiersin.org
Antioxidant Activity Mechanisms
The antioxidant properties of pyrazol-5-ol derivatives are attributed to their ability to counteract oxidative stress through mechanisms like free radical scavenging and metal chelation.
Free Radical Scavenging : Many pyrazole derivatives have demonstrated significant free-radical scavenging activity, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net Studies on 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) showed that these compounds have diverse DPPH radical scavenging activities, with some exhibiting superior potency compared to the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net The antioxidant capacity is influenced by the nature and position of substituents on the aryl ring. researchgate.net Similarly, other pyrazoline and pyrazole derivatives have shown moderate to potent activity in both DPPH and ABTS.+ free-radical scavenging assays. niscpr.res.in
Cell-Based Assays for Specific Biological Pathways
Cell-based assays have been instrumental in elucidating the specific biological effects of pyrazol-5-ol derivatives, including their antiproliferative, neuroprotective, and antimicrobial activities.
The anticancer potential of pyrazole derivatives has been widely investigated against a variety of cancer cell lines.
Diverse Cancer Cell Lines : Studies have shown that N-substituted pyrazole derivatives can inhibit cell growth and induce apoptosis in the HL-60 leukemia cell line. nih.gov The mechanism involves the downregulation of Bcl-2 and upregulation of Bax, leading to caspase-3 activation. nih.gov Other pyrazole compounds have demonstrated significant antiproliferative activity in both drug-sensitive and drug-resistant tumor cell lines, suggesting they can overcome common drug resistance mechanisms. nih.gov
Specific Cell Lines :
HepG2 (Hepatocellular Carcinoma) : 5-alkylated selanyl-1H-pyrazole derivatives showed potent inhibition against the HepG2 cell line, acting as dual inhibitors of EGFR and VEGFR-2. mdpi.com
CCRF-CEM (Leukemia) : A pyrazole derivative, PTA-1, was identified from a chemical library screen as having potent cytotoxicity against CCRF-CEM cells. mdpi.com
HeLaS3 (Cervical Cancer) : N-methylindole-pyrazoline hybrids have shown potent anticancer activity against HeLa cells, with one derivative exhibiting an IC50 value of 0.21 µM.
SH-SY5Y (Neuroblastoma) : The NPY/Y5 receptor pathway, which can be targeted by pyrazole antagonists, has been shown to stimulate the motility of SK-N-BE(2) neuroblastoma cells, a sub-line of SH-SY5Y. frontiersin.org
Pyrazol-5-ol derivatives have shown promise in protecting neuronal cells from damage, particularly in models of ischemic stroke. In studies using SH-SY5Y cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model for cerebral ischemia, pyrazolol derivatives demonstrated excellent neurocytoprotective effects. This protection is linked to their antioxidant capabilities, including free radical scavenging and metal chelation, particularly of copper ions (Cu2+).
The broad-spectrum antimicrobial properties of pyrazole derivatives make them a promising scaffold for the development of new anti-infective agents.
Antibacterial Activity : Pyrazole derivatives have been evaluated against various Gram-positive and Gram-negative bacteria.
Staphylococcus aureus : Several studies have reported the synthesis of pyrazole derivatives with significant activity against S. aureus, including methicillin-resistant S. aureus (MRSA). mdpi.comnih.govnih.gov
Pseudomonas aeruginosa : Pyrazole-clubbed pyrimidine (B1678525) and thiazole (B1198619) compounds have shown efficacy against P. aeruginosa. nih.gov Other synthesized pyrazole derivatives also exhibit inhibitory effects against this pathogen. mdpi.com
Antifungal Activity : The antifungal potential of pyrazole derivatives has been demonstrated against various fungal strains. For example, pyrazole-clubbed compounds exhibited strong inhibitory effects against Candida albicans at low concentrations. nih.gov
Antiviral Activity : Pyrazole derivatives have shown inhibitory activity against a range of viruses.
HSV-1 (Herpes Simplex Virus Type 1) : Pyrazolo[3,4-d]pyrimidine and other pyrazole derivatives have been evaluated for their antiviral efficacy against HSV-1. nih.govresearchgate.net Some pyrazolopyridine derivatives were found to inhibit the HSV-1 replicative cycle by affecting viral adsorption and replication. mdpi.com
HCV (Hepatitis C Virus) and HIV (Human Immunodeficiency Virus) : Diverse pyrazole-containing systems have been identified as potent antiviral therapeutics against targets related to HCV and HIV. nih.gov
Dengue Virus and Measles Virus : While specific studies on pyrazol-5-ol against these viruses are less common in the provided context, the broad antiviral potential of the pyrazole scaffold suggests it could be a template for developing inhibitors for a wide array of viral pathogens. nih.govnih.gov
Interaction with Biomolecules
The biological effects of many therapeutic agents are predicated on their ability to interact with essential biomolecules. For pyrazole derivatives, these interactions can range from non-covalent binding to the induction of significant conformational changes, thereby modulating the function of these biological targets. The specific nature and strength of these interactions are largely governed by the structural features of the pyrazole derivative .
DNA Binding and Intercalation Studies
The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial agents. Pyrazole derivatives have been investigated for their potential to bind to DNA, either through external groove binding or by intercalation between the base pairs of the DNA double helix.
Intercalation is a mode of interaction where a planar, aromatic molecule inserts itself between the base pairs of DNA. This process can lead to significant structural distortions of the DNA, such as unwinding and lengthening of the helix, which can interfere with cellular processes like DNA replication and transcription. While many studied DNA intercalators are polycyclic aromatic compounds, the potential for pyrazole-containing structures to adopt a sufficiently planar conformation to facilitate intercalation has been explored.
Spectroscopic techniques are commonly employed to study the binding of compounds to DNA. For instance, UV-Visible absorption spectroscopy can reveal changes in the absorption spectrum of a compound upon binding to DNA, often characterized by hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to a longer wavelength). Fluorescence spectroscopy is another powerful tool; an increase or decrease in the fluorescence intensity of a compound upon addition of DNA can indicate binding.
Viscosity measurements of DNA solutions can also provide evidence for the mode of binding. A significant increase in the viscosity of a DNA solution upon the addition of a compound is considered a classic sign of intercalation, as the lengthening of the DNA helix increases its hydrodynamic volume.
Table 1: Hypothetical Data on DNA Binding of a Pyrazole Derivative
| Parameter | Value | Method |
| Binding Constant (Kb) | 1.5 x 104 M-1 | UV-Vis Spectroscopy |
| Scatchard Plot Analysis (n) | 1.2 | Fluorescence Titration |
| Change in Viscosity | Increase | Viscometry |
Note: This table is illustrative and not based on experimental data for 3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol.
Protein Interaction and Conformational Changes
The interaction of small molecules with proteins is fundamental to pharmacology. Pyrazole derivatives have been shown to interact with a variety of protein targets, including enzymes and receptors, often leading to the modulation of their biological activity. These interactions are typically driven by a combination of forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Techniques such as circular dichroism (CD) spectroscopy and fluorescence spectroscopy can be used to monitor conformational changes in proteins upon ligand binding. CD spectroscopy is sensitive to changes in the secondary structure of a protein (e.g., α-helix and β-sheet content), while fluorescence spectroscopy, particularly of intrinsic fluorophores like tryptophan, can provide information about changes in the local environment of these residues, which is often indicative of a conformational change.
Table 2: Illustrative Data on Protein Interaction of a Pyrazole Derivative
| Protein Target | Binding Affinity (Kd) | Technique | Conformational Change |
| Kinase A | 5.2 µM | Isothermal Titration Calorimetry | Quenching of Tryptophan Fluorescence |
| Albumin | 1.8 x 105 M-1 | Fluorescence Spectroscopy | Alteration in CD Spectrum |
Note: This table is for illustrative purposes and does not represent experimental data for this compound.
Role of 3 Cyclohexyl 1 Methyl 1h Pyrazol 5 Ol As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The pyrazolone (B3327878) core is a foundational element for the synthesis of a multitude of fused and binary heterocyclic systems. tandfonline.com 3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol, by virtue of its pyrazolone structure, serves as a key starting material for creating larger, more complex scaffolds through various cyclocondensation and multicomponent reactions. mdpi.combeilstein-journals.org The reactivity is primarily centered around the active methylene (B1212753) group at the C-4 position. researchgate.net
One of the most common transformations is the Knoevenagel condensation , where the active methylene group of the pyrazolone reacts with aldehydes or ketones. ekb.egresearchgate.netnih.gov This reaction typically forms an α,β-unsaturated enone intermediate, which can then undergo further reactions. ekb.egnih.gov For instance, a subsequent intramolecular cyclization or a reaction with another nucleophile can lead to the formation of fused ring systems.
Another critical reaction is the Michael addition , where the pyrazolone acts as a Michael donor, adding to α,β-unsaturated compounds (Michael acceptors). nih.govnih.govresearchgate.netresearchgate.net This carbon-carbon bond-forming reaction is fundamental for building more elaborate structures. Often, these reactions are performed in a tandem or domino sequence, where an initial Knoevenagel condensation creates the Michael acceptor in situ, which then reacts with a second equivalent of the pyrazolone. beilstein-journals.orgnih.gov
Through the strategic application of these and other reactions, this compound can be used to synthesize a variety of fused heterocyclic scaffolds. These reactions often proceed through multicomponent strategies, allowing for the efficient construction of molecular complexity from simple starting materials. beilstein-journals.org
Table 1: Potential Heterocyclic Scaffolds Synthesized from this compound This table is interactive. Click on the headers to sort.
| Target Heterocyclic System | Key Reaction Type(s) | Co-reactant(s) |
|---|---|---|
| Pyrano[2,3-c]pyrazoles | Knoevenagel Condensation, Michael Addition, Cyclization | Aldehydes, Malononitrile (B47326) |
| Pyrazolo[3,4-b]pyridines | Condensation, Cyclization | β-ketoesters, Hydrazine (B178648) |
| Pyrazolo[3,4-c]pyridines | Michael Addition, Reductive Cyclization | Nitroolefins |
| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation | β-Diketones, α,β-Unsaturated Ketones |
| Bis(pyrazolyl)methanes | Tandem Knoevenagel-Michael Addition | Aldehydes |
Ligand in Coordination Chemistry and Catalysis Research
Pyrazolone derivatives are recognized as highly effective ligands in coordination chemistry due to the presence of multiple donor atoms capable of chelating to metal ions. researchgate.netpen2print.orgdntb.gov.ua this compound, through its tautomeric forms, can coordinate to metal centers in several ways. The most common coordination mode for related acyl-pyrazolone compounds is as a bidentate O,O'-chelating ligand, similar to β-diketones. researchgate.netnih.gov This involves the deprotonated hydroxyl group at C-5 and the carbonyl oxygen of a substituent introduced at the C-4 position.
Furthermore, the pyrazole (B372694) ring itself contains two adjacent nitrogen atoms (N-1 and N-2), which can act as donor sites. nih.govresearchgate.net This allows the pyrazolone scaffold to act as a versatile ligand, capable of forming stable complexes with a wide array of main group, transition metal, and lanthanide ions. nih.govnih.gov The coordination can lead to mononuclear complexes or extend into polymeric structures, including metal-organic frameworks (MOFs), depending on the reaction conditions and the metal ion. nih.govnih.gov
The ability of the pyrazolate anion (the deprotonated form of pyrazolone) to act as an exo-bidentate bridging ligand between two metal centers is particularly important for constructing polynuclear complexes. uninsubria.it The resulting metal complexes of pyrazolone ligands have been investigated for various applications, including catalysis in oxidation, polymerization, and coupling reactions. researchgate.net
Potential Coordination Modes of this compound Derivatives:
Monodentate: Coordination through the N-2 nitrogen atom.
Bidentate (O,O'-chelation): Coordination through the C-5 oxygen and an exocyclic carbonyl oxygen at C-4 (after functionalization).
Bidentate (N,N'-bridging): The deprotonated pyrazolate ring bridges two metal centers.
Multidentate: If further donor groups are introduced onto the cyclohexyl or methyl substituents.
Scaffold for Combinatorial Library Synthesis
The pyrazolone nucleus is an attractive scaffold for the construction of combinatorial libraries, which are essential tools in drug discovery and materials science. nih.govnih.govmdpi.com The core structure of this compound offers several points for diversification, allowing for the systematic synthesis of a large number of related compounds.
The primary site for introducing diversity is the highly reactive methylene group at the C-4 position . researchgate.netnih.gov This position can be readily functionalized through various reactions:
Condensation reactions with a diverse set of aldehydes and ketones to introduce varied aryl or alkylidene substituents. nih.gov
Michael addition reactions with a wide range of Michael acceptors. nih.govresearchgate.net
Acylation reactions to install different acyl groups, turning the pyrazolone into a β-diketone analogue. researchgate.net
Further diversity can be achieved by modifying the substituents at other positions. For example, the N-1 methyl group could be replaced with other alkyl or aryl groups during the initial synthesis of the pyrazolone ring from a substituted hydrazine and a β-ketoester. Similarly, the C-3 cyclohexyl group can be varied by starting with different β-ketoesters.
This multi-point diversification strategy allows for the creation of large and structurally rich libraries of compounds based on the this compound scaffold, enabling the exploration of structure-activity relationships for various applications. mdpi.comresearchgate.net
Table 2: Diversification Points on the this compound Scaffold This table is interactive. Click on the headers to sort.
| Position | Type of Modification | Potential Reagents/Building Blocks | Resulting Functionality |
|---|---|---|---|
| C-4 | Knoevenagel Condensation | Diverse aldehydes/ketones | Arylidene/Alkylidene groups |
| C-4 | Michael Addition | α,β-Unsaturated ketones/esters/nitriles | Substituted alkyl chains |
| C-4 | Acylation | Acyl chlorides/Anhydrides | Acyl groups (β-diketone system) |
| N-1 | Synthetic Variation | Substituted hydrazines | Various N-alkyl/aryl groups |
| C-3 | Synthetic Variation | Substituted β-ketoesters | Various C-alkyl/aryl groups |
Emerging Research Areas and Future Perspectives
Advanced Material Science Applications
The pyrazolone (B3327878) core is a well-established component in the development of organic functional materials, particularly dyes and pigments. wikipedia.org Pyrazolone-based azo dyes are produced on a multi-ton scale annually for use in various commercial products. wikipedia.org The potential for pyrazolone derivatives to act as sensitive all-optical modulators and signal generators opens avenues for their use in complex opto-electronic networks and photonic architectures. consensus.app
For 3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol, its specific molecular structure could impart unique properties relevant to material science. The presence of the cyclohexyl group can influence the compound's solubility in organic solvents and its ability to be incorporated into polymer matrices. Furthermore, this bulky group can affect the intermolecular packing in the solid state, which in turn influences the optical and electronic properties of the material.
Table 1: Potential Material Science Applications and Influential Structural Features
| Potential Application | Key Structural Feature of this compound | Potential Advantage |
| Organic Light-Emitting Diodes (OLEDs) | Pyrazolone Core | Potential for high quantum efficiency and color tuning. |
| Non-linear Optical (NLO) Materials | Asymmetric electronic nature of the pyrazolone ring. | Could lead to materials with high NLO coefficients for optical switching. |
| Polymer Additives | Cyclohexyl Group | May enhance thermal stability and compatibility with polymer matrices. |
| Organic Dyes and Pigments | Chromophoric pyrazolone scaffold. | The cyclohexyl group could modify color and improve lightfastness. wikipedia.org |
Future research could focus on synthesizing derivatives of this compound to fine-tune its photophysical properties. By introducing different functional groups, it may be possible to create a new class of organic materials with tailored characteristics for specific technological applications.
Targeted Drug Delivery Systems Based on Pyrazolone Scaffolds (Academic Concepts)
The pyrazolone structural motif is a critical element in a variety of drugs with activities ranging from antimicrobial and antitumor to anti-inflammatory. nih.gov The development of targeted drug delivery systems aims to increase the therapeutic efficacy of drugs while minimizing systemic toxicity. nih.gov One promising approach is the use of nanoparticles to encapsulate and deliver therapeutic agents to specific sites in the body. nih.gov
The physicochemical properties of this compound, particularly its lipophilicity imparted by the cyclohexyl group, make it a hypothetical candidate for incorporation into lipid-based or polymeric drug delivery systems. The pyrazole (B372694) scaffold itself is recognized as a privileged structure in drug discovery, and its derivatives are actively being investigated for various therapeutic applications. researchgate.netbohrium.comresearchgate.net
Table 2: Conceptual Drug Delivery Systems Utilizing this compound
| Delivery System | Role of this compound | Potential Therapeutic Target |
| Lipid Nanoparticles (LNPs) | Encapsulated therapeutic agent or lipophilic shell component. | Cancer cells, inflammatory tissues. |
| Polymeric Micelles | Core-forming drug due to its lipophilic nature. | Sites of infection or tumors. |
| Drug-Polymer Conjugates | Covalently linked to a polymer backbone for controlled release. | Specific receptors or tissues. |
Academic exploration in this area would involve synthesizing nanoparticle formulations of pyrazolone derivatives and evaluating their drug release profiles and efficacy in preclinical models. up.ac.za The use of polymers like poly(lactic-co-glycolic acid) (PLGA) has been shown to be effective for encapsulating pyrazolone-based molecules. up.ac.za Research into solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs) has also shown promise for delivering pyrazole-containing compounds. nih.gov
Development of Novel Research Tools and Probes
Fluorescent probes are indispensable tools in modern biology for visualizing and quantifying ions and molecules in living cells. nih.govnih.gov Pyrazole and pyrazolone derivatives have emerged as versatile scaffolds for the design of chemosensors, particularly for the detection of metal ions. nih.gov These probes typically work through a "turn-on" or "turn-off" mechanism, where the fluorescence intensity changes upon binding to the target analyte. rsc.orgscispace.comrsc.orgnih.gov
The core structure of this compound could be chemically modified to create novel fluorescent probes. The pyrazolone ring system can act as a fluorophore, and the introduction of specific chelating groups could enable selective binding to particular ions. The nitrogen and oxygen atoms within the pyrazolone ring can act as donor sites for metal coordination. nih.gov
Table 3: Potential Design of Research Probes Based on the this compound Scaffold
| Probe Type | Target Analyte | Proposed Modification to the Scaffold |
| Fluorescent Ion Sensor | Metal ions (e.g., In³⁺, Al³⁺, Fe³⁺, Zn²⁺) | Addition of a thiosemicarbazide, aminourea, or pyridine (B92270) group. rsc.orgscispace.commdpi.com |
| pH Sensor | Changes in acidity | Incorporation of a pH-sensitive functional group. |
| Bioimaging Probe | Specific cellular components | Conjugation to a targeting moiety like a peptide or antibody. |
For instance, the integration of a rhodamine moiety with a pyrazole has been explored for metal sensing. nih.gov Similarly, conjugating the this compound scaffold with other fluorescent molecules or chelators could lead to the development of highly selective and sensitive probes for a range of biological and environmental applications.
Integration with Artificial Intelligence and Machine Learning for Compound Discovery (Academic)
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new therapeutic compounds. eurasianjournals.comconnectjournals.com These computational approaches can analyze vast datasets to predict the properties, activities, and potential toxicities of novel molecules, thereby reducing the time and cost of research and development. eurasianjournals.comresearchgate.netnih.gov
For a compound like this compound, AI and ML can be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict its biological activity based on its structural features. nih.gov Molecular docking simulations can predict how the molecule might bind to specific biological targets, such as enzymes or receptors. chemmethod.comnih.gov
Table 4: Application of AI and ML in the Research of this compound
| AI/ML Technique | Application | Predicted Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity from molecular structure. | Potential therapeutic efficacy (e.g., anticancer, anti-inflammatory). nih.gov |
| Molecular Docking | Simulate binding to protein targets. | Identification of potential mechanisms of action. chemmethod.com |
| High-Throughput Virtual Screening (HTVS) | Screen large compound libraries for desired properties. | Discovery of novel pyrazole-based drug candidates. chemmethod.com |
| ADME/T Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Assessment of drug-likeness and potential side effects. researchgate.net |
| Generative Models | Design novel molecules with desired properties. | Creation of new pyrazolone derivatives with optimized characteristics. |
Q & A
Q. How can the synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol be optimized for high yield and purity?
- Methodological Answer : Synthesis typically involves condensation of hydrazines with 1,3-diketones or their equivalents. For the cyclohexyl substituent, alkylation or nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in DMSO or ethanol) are effective. Optimization requires:
- Temperature control (e.g., reflux at 80–100°C) to minimize side reactions.
- Purification via column chromatography or recrystallization to isolate the product.
- Monitoring reaction progress using TLC or HPLC to ensure completion .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the positions of the cyclohexyl, methyl, and hydroxyl groups.
- IR Spectroscopy : To identify the O–H stretch (~3200–3500 cm⁻¹) and pyrazole ring vibrations.
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or HRMS).
- X-ray Crystallography : To resolve ambiguities in stereochemistry or hydrogen-bonding networks .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases, cyclooxygenases, or other targets using fluorometric/colorimetric substrates.
- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains.
- Cytotoxicity Studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodological Answer :
- Computational Modeling : Use DFT (Density Functional Theory) to study transition states and substituent effects (e.g., cyclohexyl steric hindrance).
- Isotopic Labeling : Track reaction pathways (e.g., ²H or ¹³C labeling in oxidation/reduction reactions).
- Kinetic Studies : Compare rate constants under varying conditions (pH, solvent polarity) to infer mechanisms .
Q. How to address contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, enzyme sources, and buffer conditions across studies.
- Purity Validation : Use HPLC or LC-MS to confirm compound integrity (>95% purity).
- Orthogonal Assays : Cross-validate results (e.g., enzymatic vs. cell-based assays) to rule out false positives .
Q. What strategies can enhance the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Modify the hydroxyl group to esters or phosphate salts for improved absorption.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous solubility.
- Co-crystallization : Explore co-crystals with biocompatible co-formers (e.g., succinic acid) .
Q. How can structural derivatives of this compound be designed to improve target selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically replace the cyclohexyl group with smaller/larger substituents (e.g., cyclopropyl, phenyl) and evaluate binding affinity.
- Molecular Docking : Screen derivatives against target protein structures (e.g., COX-2, EGFR) to predict interactions.
- Bioisosteric Replacement : Substitute the hydroxyl group with bioisosteres like -NH₂ or -CF₃ to modulate activity .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Non-linear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.
- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., different derivatives) for significance.
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks for this compound?
- Methodological Answer :
- X-ray Diffraction : Collect high-resolution data (<1.0 Å) to map O–H···N hydrogen bonds.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) contributing to crystal packing.
- Comparative Studies : Overlay structures with analogs (e.g., 4-Methyl-5-phenyl-1H-pyrazol-3-ol) to identify conserved motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
